molecular formula C34H38O11 B11088481 4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate

4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate

Cat. No.: B11088481
M. Wt: 622.7 g/mol
InChI Key: PDDWLJVUIGKUQM-UHFFFAOYSA-N
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Description

4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple acetoxy groups and a spiro connection between a cyclohexane ring and a xanthene moiety. The presence of these functional groups and the spiro structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate typically involves multiple steps. The starting materials often include cyclohexane derivatives and xanthene precursors. The key steps in the synthesis include:

    Formation of the Spiro Structure: This is achieved through a cyclization reaction where the cyclohexane and xanthene moieties are joined.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used.

Major Products

    Hydrolysis: Yields the corresponding triol.

    Oxidation: Can yield quinones or other oxidized derivatives.

    Substitution: Yields substituted aromatic compounds.

Scientific Research Applications

4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then interact with various biological pathways. The spiro structure may also play a role in its biological activity by providing a rigid framework that can interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(5’,6’-Dihydroxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)-1,2,3-benzenetriol: Similar structure but with hydroxyl groups instead of acetoxy groups.

    3’,6-Bis(acetyloxy)-4,5,6,7-tetrachloro-2’,4’,5’,7’-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one: Contains additional chlorine atoms and a different spiro structure.

Uniqueness

The uniqueness of 4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate lies in its specific combination of acetoxy groups and spiro structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C34H38O11

Molecular Weight

622.7 g/mol

IUPAC Name

[4-acetyloxy-10a-(2,3,4-triacetyloxyphenyl)spiro[6,7,8,8a-tetrahydro-5H-xanthene-9,1'-cyclohexane]-3-yl] acetate

InChI

InChI=1S/C34H38O11/c1-19(35)40-26-15-13-25(29(42-21(3)37)31(26)43-22(4)38)34-18-10-7-11-28(34)33(16-8-6-9-17-33)24-12-14-27(41-20(2)36)32(30(24)45-34)44-23(5)39/h12-15,28H,6-11,16-18H2,1-5H3

InChI Key

PDDWLJVUIGKUQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C(=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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